1,4-Dihydroxyoctahydroquinoxaline-2,3-dione is a chemical compound that belongs to the class of organonitrogen and organooxygen compounds. It is characterized by its unique structural features, which include a quinoxaline core with hydroxyl and dione functional groups. This compound has garnered attention in various scientific fields due to its potential therapeutic applications.
1,4-Dihydroxyoctahydroquinoxaline-2,3-dione is classified under:
Several synthetic routes have been developed for the preparation of 1,4-dihydroxyoctahydroquinoxaline-2,3-dione. Notably, a one-pot synthesis method has been reported, which allows for efficient production at room temperature. This method involves the reaction of appropriate precursors in a controlled environment to yield the desired compound .
The synthesis typically involves:
The molecular structure of 1,4-dihydroxyoctahydroquinoxaline-2,3-dione features:
The molecular formula is , with a molecular weight of approximately 166.18 g/mol. The compound's structural integrity can be confirmed through various spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
1,4-Dihydroxyoctahydroquinoxaline-2,3-dione can participate in various chemical reactions:
The reactivity of this compound is influenced by the presence of functional groups that can engage in nucleophilic or electrophilic interactions, making it versatile for further synthetic modifications.
The mechanism of action for 1,4-dihydroxyoctahydroquinoxaline-2,3-dione primarily involves its interaction with biological targets within cells. It may act by modulating enzyme activities or influencing signal transduction pathways.
Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy. The exact mechanisms are still under investigation but may involve apoptosis induction or inhibition of cell proliferation.
Relevant analyses include melting point determination and spectral analysis for confirmation of purity and identity.
1,4-Dihydroxyoctahydroquinoxaline-2,3-dione has several potential applications:
Quinoxaline derivatives constitute a structurally diverse class of nitrogen-containing heterocycles first characterized in the late 19th century. The foundational synthetic approach—condensation of o-phenylenediamine with 1,2-dicarbonyl compounds—was established in 1877, providing access to the aromatic quinoxaline core [9]. This methodology remained largely unchanged for decades, typically requiring harsh conditions (strong acids, high temperatures) and yielding modest outputs. The mid-20th century witnessed significant innovation with the introduction of the Beirut reaction, enabling efficient synthesis of quinoxaline-1,4-di-N-oxides and expanding the structural diversity accessible for biological evaluation [9]. Concurrently, catalytic advancements emerged, including clay-based catalysts (e.g., bentonite K-10), lanthanide reagents (e.g., ceric ammonium nitrate), and transition-metal systems (e.g., Fe, Pd), which improved reaction efficiency and alignment with green chemistry principles [8] [9]. The subsequent development of reduced quinoxaline scaffolds—specifically octahydro derivatives—represented a pivotal shift toward exploring saturated analogs with distinct stereoelectronic properties. Among these, 1,4-dihydroxyoctahydroquinoxaline-2,3-dione (molecular formula: C8H12N2O4) was first cataloged in PubChem (CID 2729826) as part of systematic efforts to map chemical space for drug discovery, though its initial synthetic route remains undocumented in public literature [2].
This scaffold features a fully saturated bicyclic system comprising a piperazine-like ring fused to a cyclohexane moiety. Unlike planar aromatic quinoxaline-2,3-diones (e.g., 1,4-dihydroxyquinoxaline-2,3-dione, PubChem CID 659157), the octahydro variant adopts non-planar conformations due to sp3-hybridized carbon atoms, enhancing three-dimensional diversity [1] [2]. The vicinal diketone motif at positions 2 and 3 is a key pharmacophore, exhibiting keto-enol tautomerism that facilitates hydrogen bonding with biological targets or adjacent molecules in crystalline lattices. Spectroscopic data (e.g., IR carbonyl stretches at ~1700–1640 cm−1) confirm the predominance of dicarbonyl forms in both solid and solution states [7] [10]. Crystallographic studies of the aromatic analog reveal intermolecular O–H···O hydrogen bonds forming R22(10) motifs, a feature likely conserved in the octahydro derivative to influence solubility, stability, and supramolecular assembly [7]. The hydroxyl groups at positions 1 and 4 further augment polarity and H-bonding capacity, making this scaffold a versatile template for designing ligands targeting enzymes or receptors requiring bidentate recognition.
Table 1: Structural Comparison of Aromatic vs. Octahydro Quinoxalinediones
Property | 1,4-Dihydroxyquinoxaline-2,3-dione (Aromatic) | 1,4-Dihydroxyoctahydroquinoxaline-2,3-dione |
---|---|---|
Molecular Formula | C8H6N2O4 | C8H12N2O4 |
PubChem CID | 659157 | 2729826 |
Ring Conformation | Planar | Non-planar (chair/boat) |
Hybridization | sp2-dominated | sp3-dominated |
Characteristic IR Bands | 1704 cm−1 (C=O), 1644 cm−1 (C=O) | Similar dicarbonyl stretches (~1700–1640 cm−1) |
Hydrogen Bonding | O–H···O networks (R22(10) motifs) | Enhanced potential due to flexibility |
Research objectives center on elucidating this scaffold’s untapped potential across chemical and biological domains. Key priorities include:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5